5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that features a triazole ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a diol and a carbonyl compound.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotriazoles and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s triazole ring is of particular interest due to its potential interactions with biological macromolecules. This makes it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial, antifungal, or anticancer agent. The presence of the triazole ring and the chlorophenyl group suggests it could interact with various biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal agent.
Trazodone: A triazole-containing antidepressant.
Uniqueness
What sets 5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione apart is its combination of a triazole ring with both chlorophenyl and methoxyphenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H22ClN3O5 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
5-[[1-(4-chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C23H22ClN3O5/c1-22(2)31-20(28)23(21(29)32-22,12-15-4-10-19(30-3)11-5-15)13-17-14-27(26-25-17)18-8-6-16(24)7-9-18/h4-11,14H,12-13H2,1-3H3 |
InChI Key |
LHWGIBKRZFICIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(CC2=CC=C(C=C2)OC)CC3=CN(N=N3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.